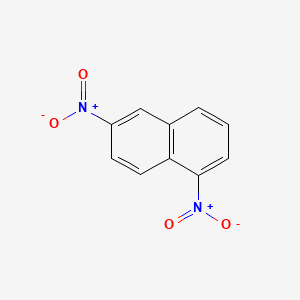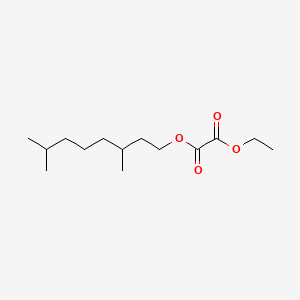![molecular formula C5H10O3S B3054563 Methyl [(2-hydroxyethyl)sulfanyl]acetate CAS No. 61146-95-0](/img/structure/B3054563.png)
Methyl [(2-hydroxyethyl)sulfanyl]acetate
描述
Methyl [(2-hydroxyethyl)sulfanyl]acetate, also known as MESNa, is a compound that has been extensively studied for its potential use as a protective agent against oxidative stress. It is a thiol-containing compound that has been shown to have antioxidant properties, making it a promising candidate for use in various scientific research applications.
作用机制
Methyl [(2-hydroxyethyl)sulfanyl]acetate exerts its antioxidant effects by acting as a thiol-containing compound that can scavenge free radicals and reactive oxygen species. It can also regenerate other antioxidants such as glutathione, which is an important cellular antioxidant. Additionally, Methyl [(2-hydroxyethyl)sulfanyl]acetate has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in various disease models.
Biochemical and Physiological Effects:
Methyl [(2-hydroxyethyl)sulfanyl]acetate has been shown to have a variety of biochemical and physiological effects. It can protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. Additionally, Methyl [(2-hydroxyethyl)sulfanyl]acetate has been shown to have potential neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Methyl [(2-hydroxyethyl)sulfanyl]acetate has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and has a long shelf-life. It is also soluble in water, making it easy to administer to cell cultures or animal models. However, there are also limitations to its use in lab experiments. Methyl [(2-hydroxyethyl)sulfanyl]acetate can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain research applications.
未来方向
There are several future directions for research on Methyl [(2-hydroxyethyl)sulfanyl]acetate. One area of research could focus on determining the optimal dosage and administration route for Methyl [(2-hydroxyethyl)sulfanyl]acetate in various disease models. Additionally, more research is needed to fully understand the mechanism of action of Methyl [(2-hydroxyethyl)sulfanyl]acetate and how it exerts its antioxidant and anti-inflammatory effects. Finally, there is potential for Methyl [(2-hydroxyethyl)sulfanyl]acetate to be used in combination with other therapeutic agents to enhance its therapeutic effects.
科学研究应用
Methyl [(2-hydroxyethyl)sulfanyl]acetate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antioxidant properties and can protect against oxidative stress-induced damage in vitro and in vivo. It has also been shown to have potential therapeutic benefits in a variety of disease models, including neurodegenerative diseases, cardiovascular diseases, and cancer.
属性
IUPAC Name |
methyl 2-(2-hydroxyethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUCCRUGCZVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539161 | |
| Record name | Methyl [(2-hydroxyethyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(2-hydroxyethyl)sulfanyl]acetate | |
CAS RN |
61146-95-0 | |
| Record name | Methyl [(2-hydroxyethyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[(2-hydroxyethyl)sulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054499.png)
![2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054500.png)
![1-Bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene](/img/structure/B3054502.png)
